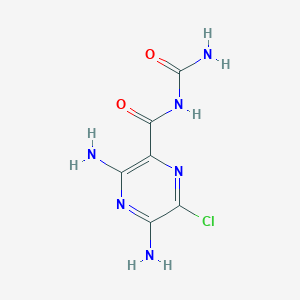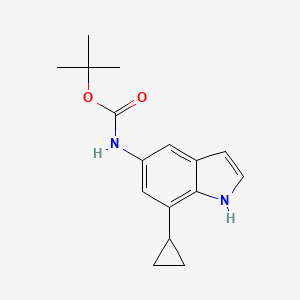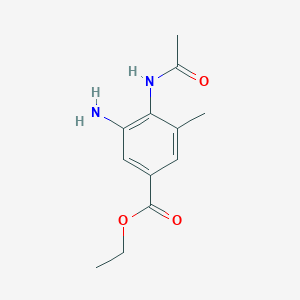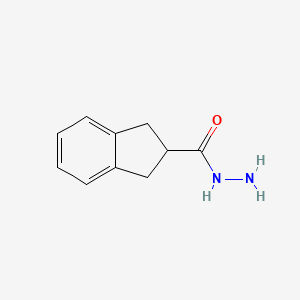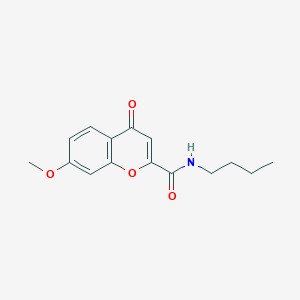
N-butyl-7-methoxy-4-oxochromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-7-methoxy-4-oxochromene-2-carboxamide is a synthetic organic compound belonging to the chromone family Chromones are benzopyran derivatives known for their diverse biological activities and presence in various natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-7-methoxy-4-oxochromene-2-carboxamide typically involves a multi-step process:
Formation of the Chromone Core: The initial step involves the synthesis of the chromone core, which can be achieved through the cyclization of appropriate precursors such as acetophenone derivatives.
Amidation: The final step involves the amidation reaction where the carboxylic acid derivative of the chromone is reacted with butylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as flash chromatography.
化学反応の分析
Types of Reactions
N-butyl-7-methoxy-4-oxochromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-butyl-7-methoxy-4-oxochromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of N-butyl-7-methoxy-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
- 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
- 7-Methoxy-4-oxo-N-methyl-4H-chromene-2-carboxamide
- 7-Methoxy-4-oxo-N-ethyl-4H-chromene-2-carboxamide
Uniqueness
N-butyl-7-methoxy-4-oxochromene-2-carboxamide stands out due to its unique butyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
N-butyl-7-methoxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H17NO4/c1-3-4-7-16-15(18)14-9-12(17)11-6-5-10(19-2)8-13(11)20-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,18) |
InChIキー |
HEWHGUSWGJHUJU-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Benzimidazol-1-yl)phenyl]ethanone](/img/structure/B13879685.png)
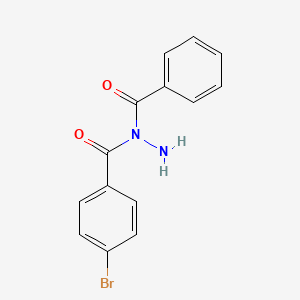
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)

